molecular formula C19H19N3 B6303422 2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine CAS No. 2055683-34-4

2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine

Cat. No.: B6303422
CAS No.: 2055683-34-4
M. Wt: 289.4 g/mol
InChI Key: OCTHZZJXBCBGJZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Starting with a pyridine derivative, nucleophilic substitution can introduce the ethyl and phenyl groups.

    Amination reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-phenylpyridine: Lacks the amino and methyl groups.

    3-Amino-6-phenylpyridine: Lacks the ethyl and methyl groups.

    6-Methyl-2-pyridinylamino-pyridine: Lacks the ethyl and phenyl groups.

Uniqueness

2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-N-(6-methylpyridin-2-yl)-6-phenylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-16-18(22-19-11-7-8-14(2)20-19)13-12-17(21-16)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTHZZJXBCBGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=CC=C2)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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